molecular formula C8H11NO B15258221 2-(1-Methylcyclobutyl)-1,3-oxazole

2-(1-Methylcyclobutyl)-1,3-oxazole

Cat. No.: B15258221
M. Wt: 137.18 g/mol
InChI Key: OVRUKUQKKBSSBG-UHFFFAOYSA-N
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Description

2-(1-Methylcyclobutyl)-1,3-oxazole is an organic compound that features a unique structure combining a cyclobutyl ring with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclobutyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylcyclobutanone with an appropriate nitrile oxide, leading to the formation of the oxazole ring . The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF) at low temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclobutyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Saturated oxazole derivatives.

    Substitution: Functionalized oxazole compounds with diverse substituents.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclobutyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylcyclobutyl)-1,3-oxazole is unique due to the presence of both the cyclobutyl and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-(1-methylcyclobutyl)-1,3-oxazole

InChI

InChI=1S/C8H11NO/c1-8(3-2-4-8)7-9-5-6-10-7/h5-6H,2-4H2,1H3

InChI Key

OVRUKUQKKBSSBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=NC=CO2

Origin of Product

United States

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